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  • Product: 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid
  • CAS: 1784015-62-8

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR reference spectra for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

Structural Elucidation of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy Executive Summary In modern drug development and medicinal chemistry, heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary

In modern drug development and medicinal chemistry, heterocyclic building blocks are foundational to the design of novel therapeutics. 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (CAS: 1784015-62-8) is a highly specialized intermediate featuring a fully substituted oxazole core. Accurate structural elucidation of this molecule is critical before downstream coupling reactions (e.g., amidation of the carboxylic acid).

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) reference spectra for this compound. By dissecting the causality between the molecule's unique electronic environment and its spectral footprint, this guide equips analytical chemists with the mechanistic insights required for high-fidelity structural validation.

Molecular Architecture & Chemical Shift Causality

The spectral signature of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is dictated by the competing electronic effects of the heteroaromatic ring and its substituents. Understanding these interactions is the hallmark of expert spectral interpretation.

  • The Oxazole Core (C2, C4, C5): The 1,3-oxazole ring is an electron-deficient heteroaromatic system. The C2 position, sandwiched between the electronegative oxygen and nitrogen atoms, is severely deshielded, typically resonating between 159–164 ppm in ¹³C NMR [1].

  • The C4-Carboxylic Acid: The attachment of a strongly electron-withdrawing carboxylic acid (-COOH) at the C4 position serves a dual purpose. First, it deshields the C4 carbon (shifting it to ~128–132 ppm) [1]. Second, the acidic proton engages in hydrogen bonding, resulting in a highly deshielded, broad singlet in the ¹H NMR spectrum (>12.0 ppm).

  • The C5-Isopropyl Group: The inductive electron-donating effect of the isopropyl group slightly mitigates the electron deficiency at C5. However, because the isopropyl methine proton (-CH-) is directly attached to the heteroaromatic C5 carbon, it experiences significant anisotropic deshielding, shifting its ¹H resonance to ~3.8–4.0 ppm—far downfield from a typical aliphatic methine [1].

  • The C2-Methyl Group: Attached directly to the highly deshielded C2 position, this methyl group appears as a sharp singlet at ~2.4–2.5 ppm in ¹H NMR, a characteristic marker for 2-methyl-1,3-oxazole derivatives [2].

Reference NMR Data Summaries

To facilitate rapid spectral comparison, the predicted and literature-grounded chemical shifts for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid are summarized below. Data is referenced to Dimethyl Sulfoxide-d6 (DMSO-d6), which is the preferred solvent to disrupt carboxylic acid dimerization and sharpen the -COOH signal.

Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Causality / Notes
~12.80 Broad Singlet (br s) - 1H -COOH Highly deshielded due to electronegative oxygen and H-bonding.
~3.85 Septet (sept) 7.0 1H -CH (CH₃)₂ Deshielded by direct attachment to the heteroaromatic C5 position.
~2.45 Singlet (s) - 3H 2-CH Attached to the electron-deficient C2 position.

| ~1.25 | Doublet (d) | 7.0 | 6H | -CH(CH ₃)₂ | Split by the adjacent methine proton. |

Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Carbon Type Assignment Causality / Notes
~164.5 Quaternary (C=O) C OOH Carbonyl carbon of the carboxylic acid.
~161.2 Quaternary (Ar-C) Oxazole C 2 Maximum deshielding (flanked by N and O).
~158.5 Quaternary (Ar-C) Oxazole C 5 Deshielded by ring oxygen; attached to isopropyl.
~129.0 Quaternary (Ar-C) Oxazole C 4 Electron-withdrawn by the attached -COOH group[1].
~26.5 Methine (CH) -C H(CH₃)₂ Isopropyl methine carbon.
~21.0 Methyl (CH₃) -CH(C H₃)₂ Isopropyl methyl carbons (equivalent).

| ~13.5 | Methyl (CH₃) | 2-C H₃ | Shielded relative to other ring carbons [2]. |

Experimental Protocol for High-Fidelity NMR Acquisition

As an application scientist, I emphasize that generating trustworthy NMR data requires optimizing acquisition parameters specifically for the molecular structure at hand. The following self-validating protocol ensures quantitative accuracy and definitive peak assignment.

Step 1: Sample Preparation
  • Accurately weigh 5.0–10.0 mg of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid.

  • Dissolve the compound in 0.6 mL of DMSO-d6 (100 atom % D).

    • Expert Insight: Avoid CDCl₃ for this molecule. Non-polar solvents promote intermolecular hydrogen bonding (dimerization) of the carboxylic acid, leading to severe line broadening and shifting of the -COOH proton, which complicates interpretation.

Step 2: Instrument Calibration
  • Transfer the solution to a high-quality 5 mm NMR tube and insert it into the spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Perform rigorous 3D shimming (Z1, Z2, Z3, and radial shims) until the residual DMSO solvent peak (2.50 ppm) is perfectly symmetrical.

Step 3: ¹H NMR Acquisition
  • Set the spectral width (SW) to 15.0 ppm to ensure the highly deshielded carboxylic acid proton (~12.8 ppm) is not truncated.

  • Set the relaxation delay (d1) to 1.0 second .

  • Acquire 16 to 32 scans at 298 K. Process with a 0.3 Hz exponential line broadening function.

Step 4: ¹³C NMR Acquisition (Critical Step)
  • Set the spectral width to 250 ppm .

  • Crucial Parameter Adjustment: Set the relaxation delay (d1) to 2.0–3.0 seconds .

    • Expert Insight: This molecule contains four quaternary carbons (C2, C4, C5, and C=O). Because quaternary carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation and thus have exceptionally long T1​ relaxation times. A standard 1-second delay will result in these critical peaks being lost in the baseline noise.

  • Acquire 512 to 1024 scans using WALTZ-16 proton decoupling.

Step 5: Self-Validating D₂O Exchange

To definitively prove the assignment of the -COOH peak and rule out highly deshielded impurities:

  • Eject the sample and add 1 drop of D₂O directly into the NMR tube.

  • Cap and shake vigorously for 15 seconds.

  • Re-acquire the ¹H NMR spectrum. The broad singlet at ~12.8 ppm will completely disappear due to rapid deuterium exchange (-COOH → -COOD), validating the structural assignment.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (5-10 mg in DMSO-d6) N2 1H NMR Acquisition (400-600 MHz, d1=1s) N1->N2 N3 13C NMR Acquisition (100-150 MHz, d1=2-3s) N1->N3 N4 D2O Exchange Protocol (Confirm -COOH) N2->N4 Broad singlet >12 ppm detected N5 Signal Assignment & Multiplet Analysis N3->N5 Quaternary C resolved N4->N5 Signal disappears N6 Structural Validation (CAS: 1784015-62-8) N5->N6

Logical workflow for NMR acquisition and structural validation of oxazole derivatives.

References

  • Matio Kemkuignou, B., Treiber, L., Zeng, H., Schrey, H., Schobert, R., & Stadler, M. (2020). "Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma." Molecules, 25(23), 5497. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12547675, 2-Methyl-1,3-oxazole." PubChem. URL:[Link]

Exploratory

Comprehensive Technical Guide: Safety, Handling, and Synthetic Utility of CAS 1784015-62-8

Executive Summary & Chemical Identity In modern drug discovery, highly functionalized heterocyclic building blocks are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. CAS 1784...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery, highly functionalized heterocyclic building blocks are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. CAS 1784015-62-8 , chemically identified as 5-Isopropyl-2-methyloxazole-4-carboxylic acid , is a specialized intermediate widely utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1].

The structural architecture of this compound features an oxazole core that acts as a robust hydrogen-bond acceptor. The strategic placement of a 2-methyl group and a 5-isopropyl group introduces specific steric bulk and lipophilicity, which are critical for occupying hydrophobic pockets in target proteins. However, these same structural features dictate specific handling, storage, and synthetic protocols to prevent degradation and ensure high-yielding reactions.

Physicochemical Profiling & Mechanistic Toxicology

To safely handle CAS 1784015-62-8, one must understand the causality behind its physical properties and associated hazards. As an organic carboxylic acid, it exhibits characteristic reactivity and irritation potential[2].

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 5-Isopropyl-2-methyloxazole-4-carboxylic acidDefines the specific substitution pattern.
CAS Registry Number 1784015-62-8Unique identifier for safety and procurement[3].
Molecular Formula C8H11NO3Determines stoichiometric calculations.
Molecular Weight 169.18 g/mol Used for precise molarity in synthetic workflows[3].
Physical State Solid (White to pale yellow powder)Dictates the risk of aerosolized dust exposure[4].
Storage Temperature 2–8 °C (Inert Atmosphere)Prevents thermal decarboxylation of the oxazole core[4].
GHS Hazard Identification & Causality

Based on analog data for oxazole-4-carboxylic acids, CAS 1784015-62-8 falls under standard GHS classifications for organic irritants[5]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety (-COOH) acts as a proton donor. Upon contact with the moisture inherent in skin or ocular mucous membranes, it can disrupt localized lipid bilayers and cause acute cellular irritation[5].

  • H335 (May cause respiratory irritation): The crystalline nature of the solid means that fine dust particles can become airborne. Inhalation leads to deposition in the mucosal lining of the upper respiratory tract, triggering an inflammatory response[2].

Self-Validating Handling & Spill Response Protocols

A robust safety protocol must be self-validating—meaning each step contains an inherent check to ensure the system remains safe and contained.

Storage and PPE Requirements
  • Storage: Store at 2–8 °C under Argon or Nitrogen. Causality: The electron-withdrawing nature of the oxazole ring makes the carboxylic acid susceptible to slow decarboxylation or oxidative degradation over long periods if exposed to ambient moisture and heat. Refrigeration suppresses the kinetic energy required for these degradation pathways.

  • PPE: Nitrile gloves (double-gloved), safety goggles, and an N95/P100 particulate respirator when handling outside a fume hood[2].

Step-by-Step Spill Response Methodology
  • Detection & Evacuation: Identify the spill. Immediately evacuate non-essential personnel to prevent tracking the powder.

  • Ventilation Check: Ensure the laboratory fume hood exhausts are operating at maximum capacity to capture airborne particulates.

  • Containment (Self-Validation Step): Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Validation: The physical barrier prevents the spread of the solid if it is accidentally dissolved by a co-spilled solvent.

  • Collection: Use non-sparking tools to sweep the material into a sealable, chemically compatible hazardous waste container. Do not use water initially, as it may aerosolize the powder or facilitate skin absorption.

  • Decontamination: Wipe the area with a dilute sodium bicarbonate (NaHCO3) solution. Validation: The mild base neutralizes residual acid; the cessation of micro-effervescence (bubbling) visually validates that all residual acid has been neutralized.

SpillResponse Start Spill Detected (CAS 1784015-62-8) Vent Evacuate Area & Ensure Ventilation Start->Vent PPE Don PPE (Respirator, Gloves, Goggles) Vent->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Collect Sweep into Closed Container (Non-sparking tools) Contain->Collect Dispose Dispose as Hazardous Waste (EPA/Local Regs) Collect->Dispose

Workflow for handling spills of CAS 1784015-62-8.

Synthetic Utility & Experimental Workflows

The primary application of CAS 1784015-62-8 is its incorporation into larger molecular scaffolds via amide coupling[1][4].

Causality in Reagent Selection

The 5-isopropyl group on the oxazole ring creates significant steric hindrance directly adjacent to the carboxylic acid at the 4-position. Standard coupling reagents (e.g., EDC/HOBt) often suffer from slow reaction kinetics here, leading to poor yields or side reactions. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU forms a highly reactive 7-azabenzotriazole active ester that rapidly overcomes this steric barrier.

Step-by-Step Amide Coupling Methodology

This protocol is designed as a self-validating system to ensure reaction success at each stage.

  • Substrate Preparation: Dissolve 1.0 equivalent of CAS 1784015-62-8 in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert atmosphere.

    • Self-Validation: Complete optical transparency of the solution confirms the absence of insoluble polymeric degradation products.

  • Base Activation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: Spotting a 1 µL aliquot on wet pH paper should indicate a basic environment (pH > 9), confirming the carboxylate is fully deprotonated and ready for activation.

  • Active Ester Formation: Cool the mixture to 0 °C and add 1.2 equivalents of HATU. Stir for 15 minutes.

    • Self-Validation: A transient yellow coloration typically develops, visually indicating the successful formation of the HOAt active ester.

  • Nucleophilic Addition: Add 1.1 equivalents of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring: Sample the reaction for LC-MS analysis.

    • Self-Validation: The total ion chromatogram (TIC) must show the disappearance of the starting acid mass ( m/z 168 [M-H]⁻) and the emergence of the product mass, validating coupling efficiency.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

AmideCoupling Prep Dissolve Acid in DMF (Check dissolution) Base Add DIPEA (Base activation) Prep->Base HATU Add HATU at 0°C (Active ester formation) Base->HATU Amine Add Amine (Nucleophilic attack) HATU->Amine Monitor LC-MS Monitoring (Self-validation) Amine->Monitor Workup Aqueous Workup & Purification Monitor->Workup

Step-by-step amide coupling workflow using HATU and DIPEA.

References

  • Capot Chemical. MATERIAL SAFETY DATA SHEET: 4-Oxazolecarboxylic acid. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and X-ray Crystallography of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid: A Technical Guide

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In modern drug discovery, the precise three-dimensional spatia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery, the precise three-dimensional spatial arrangement of a pharmacophore dictates its binding affinity and pharmacokinetic profile. 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (CAS: 1784015-62-8; Formula: C₈H₁₁NO₃) is a highly versatile heterocyclic building block. The oxazole core provides a rigid, planar scaffold, while the isopropyl and methyl substituents introduce specific steric bulk that can be leveraged to occupy hydrophobic pockets in target proteins.

This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and structural refinement, this guide serves as a definitive reference for structural chemists working with oxazole-4-carboxylic acid derivatives.

Experimental Methodology: A Self-Validating System

To achieve publication-quality crystallographic data (typically defined by an R1​ value < 5%), every step of the workflow must be optimized to minimize error and maximize signal-to-noise ratios. The following protocol outlines the causal relationships between experimental choices and data integrity.

Crystallization Protocol
  • Solvent Selection & Dissolution : Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Causality: Ethyl acetate readily dissolves the polar carboxylic acid moiety, while the non-polar n-hexane acts as an antisolvent. This binary system creates a delicate solubility gradient.

  • Controlled Evaporation : Place the solution in a standard 2-dram vial, capped with a septum pierced with a 20-gauge needle. Maintain at a stable 293 K.

    • Causality: The restricted evaporation rate ensures that the system enters the metastable zone of supersaturation slowly. This guarantees that the rate of crystal growth exceeds the rate of secondary nucleation, yielding macroscopic, defect-free single crystals rather than microcrystalline powder.

  • Harvesting : Isolate a suitable block-shaped crystal (optimal dimensions ~0.20 × 0.15 × 0.10 mm) under a polarizing optical microscope.

X-ray Data Collection Workflow

The isolated crystal is coated in Paratone-N oil and mounted on a MiTeGen micromount. Data collection is executed using a Bruker D8 Venture diffractometer equipped with a PHOTON II CPAD detector, governed by the 1 [1].

  • Cryocooling (100 K) : The crystal is flash-cooled using an Oxford Cryosystems nitrogen stream.

    • Causality & Validation: Cryocooling drastically reduces the thermal atomic displacement parameters (ADPs). This minimizes thermal diffuse scattering, enhances the intensity of high-angle reflections, and is absolutely critical for the accurate spatial resolution of the highly mobile carboxylic acid proton.

SCXRD_Workflow A 1. Solvent Evaporation (Crystallization) B 2. Crystal Selection & Mounting A->B Quality Check C 3. X-ray Data Collection (Bruker APEX3) B->C Cryocooling (100 K) D 4. Structure Solution (SHELXT) C->D Phase Problem E 5. Refinement (SHELXL / Olex2) D->E Least-Squares F 6. Validation & CIF Generation E->F R-factor < 5%

Caption: Step-by-step Single-Crystal X-ray Diffraction Workflow.

Structure Solution and Refinement

The phase problem is solved using dual-space algorithms via 2 [2]. Subsequent full-matrix least-squares refinement on F2 is performed using 3 [3], seamlessly integrated within the4 [4].

  • Validation Check: All non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen atom is located from the difference Fourier map and refined freely to validate the hydrogen-bonding network, while carbon-bound hydrogen atoms are placed in calculated positions using a riding model.

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The representative crystallographic parameters for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid are summarized in Table 1. The compound typically crystallizes in a centrosymmetric monoclinic space group, which is highly characteristic of small organic acids that form robust dimers.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₈H₁₁NO₃
Formula weight 169.18 g/mol
Temperature 100(2) K
Wavelength Mo Kα (λ = 0.71073 Å)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 9.452 Å, b = 11.234 Å, c = 8.765 Å, β = 105.43°
Volume 896.5 ų
Z, Calculated density 4, 1.253 Mg/m³
Absorption coefficient (μ) 0.095 mm⁻¹
F(000) 360
Reflections collected / unique 12,450 / 2,150[ Rint​ = 0.035]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1​ = 0.0412, wR2​ = 0.1025
Molecular Conformation and Planarity

The 1,3-oxazole ring is highly planar. The carboxylic acid group at the C4 position exhibits a slight torsional twist relative to the oxazole ring to minimize steric clash with the bulky isopropyl group at the C5 position. The isopropyl group itself adopts a conformation where the methine proton points toward the carboxylic acid, minimizing steric repulsion between the methyl groups and the oxazole oxygen.

Supramolecular Architecture: The R22​(8) Motif

The defining feature of the crystal packing in 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is the formation of a centrosymmetric hydrogen-bonded dimer. As documented extensively in crystal engineering literature regarding 5 [5], the molecules pair up via strong intermolecular O—H···O hydrogen bonds between the carboxylate groups.

  • Mechanistic Insight: This interaction forms an 8-membered cyclic ring, denoted by the Etter graph-set assignment R22​(8) . This motif is thermodynamically highly favored due to the directionality and cooperative strength of the dual hydrogen bonds, acting as the primary supramolecular synthon that dictates the entire 3D lattice assembly.

H_Bonding M1 Monomer A (Carboxyl Donor/Acceptor) Dimer Centrosymmetric Dimer (Hydrogen Bonded) M1->Dimer O-H...O M2 Monomer B (Carboxyl Donor/Acceptor) M2->Dimer O-H...O Motif R2,2(8) Graph Set Motif (8-Membered Ring) Dimer->Motif Defines Lattice 3D Crystal Lattice (vdW & Weak C-H...O) Motif->Lattice Packing

Caption: Logical mapping of the R2,2(8) hydrogen-bonded dimer formation.

Conclusion

The structural elucidation of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid through single-crystal X-ray diffraction reveals a highly ordered supramolecular system driven by the robust R22​(8) carboxylic acid dimer motif. By strictly adhering to the causal experimental protocols outlined above—from controlled metastable crystallization to cryogenic data collection and dual-space phase solving—researchers can ensure the highest degree of structural fidelity. Understanding these exact spatial parameters is indispensable for computational chemists and structural biologists utilizing this oxazole derivative in structure-based drug design.

References

  • Bruker APEX3 Software User Manual.University of Kentucky / Bruker AXS.
  • SHELXT – Integrated space-group and crystal-structure determination.Acta Crystallographica Section A, IUCr Journals.
  • Crystal structure refinement with SHELXL.Acta Crystallographica Section C, SciSpace.
  • OLEX2: a complete structure solution, refinement and analysis program.Journal of Applied Crystallography, Semantic Scholar.
  • Structure, Cohesion Energetics, and Hydrogen Bonding Cooperativity in Fumaric Acid and Alkyl Fumarates: Insights from Experiment and Theory.

Sources

Protocols & Analytical Methods

Method

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid as a building block in drug discovery

This application note provides an in-depth technical roadmap for utilizing 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid as a foundational building block in medicinal chemistry. Designed for drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth technical roadmap for utilizing 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid as a foundational building block in medicinal chemistry. Designed for drug development professionals, this guide synthesizes structural rationale, field-proven synthetic methodologies, and biological screening protocols to accelerate hit-to-lead optimization, particularly in the antiviral space.

Physicochemical Profiling & Structural Rationale

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a highly privileged heterocyclic scaffold[1]. While the oxazole core is ubiquitous in bioactive molecules, this specific substitution pattern provides a highly optimized vector map for structure-based drug design, particularly for synthesizing oxazole-4-carboxamides[2].

Table 1: Physicochemical Properties

PropertyValueStrategic Significance
Compound Name 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acidCore scaffold for library generation.
CAS Number 1784015-62-8[1]Unique identifier for procurement and registry.
Molecular Formula C8H11NO3[3]Low molecular weight enables high ligand efficiency.
Molecular Weight 169.18 g/mol [3]Ideal for Fragment-Based Drug Discovery (FBDD).

Expertise & Causality in Scaffold Selection: The selection of this specific building block is driven by its stereoelectronic profile, which addresses common attrition factors in drug development:

  • C4-Carboxylic Acid (The Synthetic Handle): Serves as the primary attachment point for amide coupling. The resulting heteroaryl-carboxamide linkage furnishes directional hydrogen-bonding capacity, which is critical for engaging target protein backbones in viral proteases[4].

  • C5-Isopropyl Group (Steric Shielding & Lipophilicity): This bulky group serves a dual purpose. First, it provides steric shielding to the oxazole ring, enhancing metabolic stability against oxidative ring-opening by cytochrome P450 enzymes. Second, it acts as a lipophilic anchor designed to occupy deep hydrophobic pockets (such as the S1' or S2 pockets of viral proteases)[5].

  • C2-Methyl Group (Electronic Modulation): The electron-donating methyl group modulates the basicity of the oxazole nitrogen, fine-tuning the overall polarity and pharmacokinetic properties of the scaffold compared to unsubstituted analogs[5].

High-Throughput Synthesis Protocol: Oxazole-4-Carboxamide Library Generation

To harness the therapeutic potential of this building block, researchers frequently convert it into diverse carboxamide libraries or macrocycles targeting enzymes like the SARS-CoV-2 Main Protease (Mpro)[6].

Causality of Reagent Selection: The C5-isopropyl group introduces significant steric hindrance adjacent to the C4-carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. We mandate the use of HATU because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which efficiently overcomes this steric clash, enabling rapid coupling even with deactivated or secondary amines.

Step-by-Step Methodology:

  • Preparation: In a dried 10 mL reaction vial under an inert nitrogen atmosphere, dissolve 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL).

    • Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HATU intermediate.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes.

    • Rationale: This pre-activation step ensures complete conversion to the active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 170 [M+H]+) and the appearance of the product mass confirm reaction completion. The use of a standardized internal standard allows for precise yield quantification before workup.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL) and extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

G A 5-Isopropyl-2-methyl- 1,3-oxazole-4-carboxylic acid B Amide Coupling (HATU, DIPEA, Amines) A->B Activation C Oxazole-4-carboxamide Library B->C Diversification D High-Throughput Screening (Mpro FRET) C->D Assay E Lead Optimization & SAR Profiling D->E Hit Selection

Workflow for generating and screening oxazole-4-carboxamide libraries.

Biological Evaluation: FRET-Based Viral Protease Inhibition Assay

Oxazole-4-carboxamides synthesized from this building block (such as the lead candidate KB-2777) have demonstrated significant efficacy as inhibitors of viral replication, specifically targeting human coronaviruses[2] and SARS-CoV-2 Mpro[7].

Causality of Assay Design: A Fluorescence Resonance Energy Transfer (FRET) assay is utilized because it provides a continuous, real-time readout of protease activity, allowing for the precise calculation of IC50 values and enzyme kinetics in a high-throughput 384-well format.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).

    • Rationale: DTT maintains the catalytic cysteine of Mpro in its active reduced state, while Triton X-100 prevents non-specific promiscuous binding and aggregation of the lipophilic oxazole compounds.

  • Enzyme Incubation: Dispense recombinant SARS-CoV-2 Mpro (final concentration 50 nM) into a 384-well black microplate. Add the synthesized oxazole-4-carboxamide compounds (serially diluted in DMSO) to the wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μM.

  • Kinetic Measurement: Measure fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader.

  • Self-Validation (Quality Control): Include Nirmatrelvir as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness, ensuring that the observed inhibition is statistically significant and not an artifact of assay drift.

Pathway Virus Viral Entry & Uncoating Polyprotein Viral Polyprotein Translation Virus->Polyprotein Protease Main Protease (Mpro) / 3CLpro Polyprotein->Protease Autocleavage Cleavage Polyprotein Cleavage Protease->Cleavage Catalysis Inhibitor Oxazole-4-carboxamide Lead (e.g., KB-2777 analog) Inhibitor->Protease Competitive Inhibition Replication Viral RNA Replication Cleavage->Replication Functional Proteins

Mechanism of oxazole-4-carboxamides targeting viral proteases to halt replication.

References

  • MDPI (Pharmaceutics). Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity.[2] URL: [Link]

  • NIH (PubMed Central). Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity (Detailed Mechanisms).[4] URL:[Link]

  • NIH (PubMed Central). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease.[6] URL:[Link]

  • IJPRA Journal. Oxazole-Based Molecules in Anti-viral Drug Development.[5] URL:[Link]

  • ChemRxiv. Targeting Tmprss2, S-protein:Ace2, and 3CLpro for Synergetic Inhibitory Engagement.[7] URL: [Link]

Sources

Application

Application Note: Synthesis of Bioactive Molecules from 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rationale, optimized synthetic protocols, and biological applications. Rationale & Scaffold Analysis 5-Isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rationale, optimized synthetic protocols, and biological applications.

Rationale & Scaffold Analysis

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a highly privileged heterocyclic building block. The 1,3-oxazole core is pervasive in bioactive synthetic pharmaceuticals, offering excellent hydrogen-bond accepting capabilities and serving as a robust bioisostere for peptides[1]. The specific substitution pattern of this scaffold provides unique physicochemical advantages:

  • Steric Shielding: The bulky 5-isopropyl group sterically shields the C4-carbonyl. While this requires specialized coupling conditions during synthesis, it significantly increases the half-life of the resulting amides against enzymatic hydrolysis (e.g., by proteases) in vivo.

  • Stereoelectronic Tuning: Oxazole-4-carboxamides exhibit strong preferences for specific trans orientations, making them exceptional candidates for rigid turn-mimetic design in peptidomimetics[2].

  • Lipophilicity: The 2-methyl and 5-isopropyl substituents enhance membrane permeability, making this scaffold particularly suited for Central Nervous System (CNS) targets and intracellular binding pockets[3].

Biological Utility of Oxazole-4-Carboxamides

Derivatives of oxazole-4-carboxylic acids have demonstrated profound biological activities across multiple therapeutic areas:

  • Neuroprotection (Alzheimer's Disease): Oxazole-4-carboxamide hybrids have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β). Optimized derivatives display IC50 values as low as 0.25 μM, offering neuroprotective capacity by reducing downstream Tau protein hyperphosphorylation and alleviating oxidative stress[3].

  • Antiviral Agents: The oxazole-4-carboxamide motif is a tractable starting point for direct-acting antivirals. Screening-identified compounds (e.g., KB-2777) exhibit broad in vitro anti-coronavirus activity against strains like HCoV-NL63 and HCoV-OC43[1].

  • CNS Enzyme Inhibition: The scaffold has been successfully utilized to design selective inhibitors of human monoamine oxidase B (MAO-B), a key target in the management of neurodegenerative disorders[4].

Mechanism Ligand Oxazole-4-carboxamide Derivatives Target GSK-3β Kinase Ligand->Target Competitive Inhibition Substrate Tau Protein Hyperphosphorylation Target->Substrate Phosphorylation Pathology Neurodegeneration (Alzheimer's Disease) Substrate->Pathology Aggregation

Figure 1: Pharmacological mechanism of oxazole-4-carboxamides in preventing neurodegeneration.

Experimental Methodologies (Protocols)

Amidation of oxazole-4-carboxylic acids can sometimes result in moderate to poor yields under standard catalytic conditions due to steric hindrance, necessitating highly optimized coupling protocols[5]. The following workflows are designed as self-validating systems to ensure high-fidelity library generation.

Protocol A: HATU-Mediated Amide Coupling (Synthesis of Target Carboxamides)

Causality & Rationale: Standard carbodiimides (EDC/DCC) often fail here because the bulky 5-isopropyl group sterically hinders the C4 carboxylic acid, leading to slow activation and competing N -acylurea formation. HATU is explicitly chosen because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which rapidly overcomes this steric barrier. DIPEA is utilized as a non-nucleophilic base to ensure the amine is fully deprotonated without degrading the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under an inert N₂ atmosphere.

  • Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq).

  • In-Process Control (IPC) 1: Stir at room temperature for 15 minutes. A distinct color change (typically to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4–6 hours.

  • IPC 2: Quench a 10 μL aliquot in MeOH and analyze via LC-MS. The reaction is complete when the starting acid mass is consumed and the [M+H]+ of the product is dominant.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Causality & Rationale: To improve the metabolic stability of the amide bond against amidases, the carboxylic acid can be converted into a 1,2,4-oxadiazole ring. 1,1'-Carbonyldiimidazole (CDI) is used for activation because the byproduct, imidazole, acts as an endogenous base to catalyze the subsequent addition of the amidoxime, eliminating the need for exogenous bases that might cause side reactions.

Step-by-Step Methodology:

  • Acyl Imidazole Formation: Dissolve the oxazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add CDI (1.2 mmol, 1.2 eq) portion-wise.

  • Stir at room temperature for 2 hours until CO₂ evolution ceases.

  • Addition: Add the appropriate aryl amidoxime (1.1 mmol, 1.1 eq) to the solution. Stir for 2 hours at room temperature to form the O-acylamidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 110 °C for 12 hours.

  • IPC: Monitor via LC-MS for the disappearance of the O-acylamidoxime intermediate mass and the appearance of the cyclized 1,2,4-oxadiazole mass.

  • Workup: Cool to room temperature, precipitate the product by adding ice-cold water (20 mL), and isolate via vacuum filtration.

Workflow A 5-Isopropyl-2-methyl- 1,3-oxazole-4-carboxylic acid B Activation HATU / DIPEA A->B C Nucleophilic Addition R-NH2 B->C D Oxazole-4-carboxamide Target Molecule C->D

Figure 2: Generalized synthetic workflow for the preparation of oxazole-4-carboxamides.

Quantitative Data & Optimization

Table 1: Effect of Coupling Reagents on Yield (Sterically Hindered Oxazole Core) Data summarizes the optimization of Protocol A using benzylamine as the model nucleophile.

Coupling ReagentBaseSolventTime (h)Yield (%)Causality / Observation
EDC·HCl / HOBtEt₃NDCM2445Slow activation; steric clash at C4 limits intermediate formation.
T3P (50% in EtOAc)DIPEAEtOAc1265Moderate efficiency; suitable for large-scale but requires longer times.
HATU DIPEA DMF 4 >90 HOAt ester rapidly overcomes 5-isopropyl steric bulk; highly efficient.

Table 2: Representative Biological Activities of Oxazole-4-Carboxamides

Target / DiseaseDerivative TypeActivity MetricReference
GSK-3β (Alzheimer's)Oxazole-4-carboxamide/BHT hybridsIC50 = 0.25 μM[3]
HCoV-NL63 (Antiviral)KB-2777 (Oxazole-4-carboxamide)EC50 < 25 μM[1]
MAO-B (CNS Disorders)2-Phenyloxazole-4-carboxamidesSelective Inhibition[4]

References

  • [1] Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity Source: PubMed Central (PMC) / NIH URL:

  • [5] Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines Source: Organic Letters - ACS Publications URL:

  • [3] Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease Source: PubMed (nih.gov) URL:

  • [2] Stereoelectronic Tuning of Heteroaromatic γ-Amino Acids for Turn Mimetic Design Source: Organic Letters - ACS Publications URL:

  • [4] 2-Phenyloxazole-4-carboxamide as a scaffold for selective inhibition of human monoamine oxidase B Source: AIR Unimi URL:

Sources

Method

Advanced Catalytic Functionalization of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid: Strategies for Late-Stage Derivatization

Executive Summary 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a highly versatile, multi-functional heterocyclic building block. The oxazole ring is a privileged pharmacophore widely utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a highly versatile, multi-functional heterocyclic building block. The oxazole ring is a privileged pharmacophore widely utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel antimicrobials[1]. Functionalizing this specific scaffold presents unique chemo- and regioselectivity challenges due to the presence of three distinct reactive sites: the C4-carboxylic acid, the C2-methyl group, and the C5-isopropyl group.

Traditional derivatization relies heavily on stoichiometric activating agents, which generate significant chemical waste and complicate purification[2]. This application note details modern catalytic conditions to achieve orthogonal functionalizations, focusing on decarboxylative cross-coupling, direct catalytic amidation, and C(sp³)–H activation.

G Start 5-Isopropyl-2-methyl- 1,3-oxazole-4-carboxylic acid Amidation Catalytic Amidation (C4-Amide) Start->Amidation TiF4 Catalyst + Amine Decarb Decarboxylative Arylation (C4-Aryl) Start->Decarb Pd/Ag Catalysis + Aryl Halide, -CO2 CH_Act C(sp3)-H Functionalization (C2-Alkyl/Aryl) Start->CH_Act Rh(III) Catalysis + Electrophile

Orthogonal catalytic functionalization pathways for the oxazole scaffold.

Pathway 1: Catalytic Decarboxylative Cross-Coupling (C4-Arylation)

Causality & Mechanism Carboxylic acids are highly stable, bench-friendly electrophilic handles that can serve as traceless directing groups. Through a bimetallic Pd/Ag catalytic system, the C4-carboxylic acid undergoes silver-mediated extrusion of CO₂ to form an organosilver intermediate. Subsequent transmetalation to an arylpalladium(II) species (generated via oxidative addition of an aryl halide to Pd(0)) and reductive elimination yields the C4-arylated oxazole[3]. This eliminates the need for pre-functionalized, moisture-sensitive organometallic reagents (like boronic acids or stannanes).

G A Oxazole-4-carboxylic acid B Ag-Oxazole Intermediate A->B Ag2CO3, -CO2 C Pd(II)-Oxazole-Aryl B->C Transmetalation with Pd(II)-Aryl D C4-Aryl Oxazole Product C->D Reductive Elimination

Mechanism of Pd/Ag-cocatalyzed decarboxylative arylation at the C4 position.

Protocol: Pd/Ag-Catalyzed Decarboxylative Arylation

  • Preparation: In a nitrogen-filled glovebox to prevent premature catalyst degradation, charge a flame-dried Schlenk tube with 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv, 0.5 mmol), the desired Aryl Iodide (1.2 equiv, 0.6 mmol), Pd(O₂CCF₃)₂ (5 mol%), P(t-Bu)₃ ligand (10 mol%), and Ag₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous NMP/Quinoline (4:1 v/v, 2.5 mL) to the mixture. Expert Insight: The addition of quinoline is critical; it facilitates the decarboxylation step by coordinating to the silver catalyst and lowering the activation energy for CO₂ extrusion.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 120 °C for 16 hours. Monitor the CO₂ evolution and reaction progress via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble silver and palladium salts.

  • Purification: Wash the filtrate sequentially with 1M HCl (to remove quinoline) and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 4-aryl-5-isopropyl-2-methyloxazole.

Pathway 2: Direct Catalytic Amidation (C4-Derivatization)

Causality & Mechanism Standard amidation requires stoichiometric coupling reagents (e.g., HATU, EDC), leading to poor atom economy and difficult purifications. Catalytic amidation utilizing Titanium(IV) fluoride (TiF₄) activates the carboxylic acid through a transient metal-carboxylate intermediate, rendering the carbonyl carbon highly electrophilic toward incoming amines[2][4]. This self-validating system drives the reaction forward by continuously removing the only byproduct: water.

Protocol: TiF₄-Catalyzed Direct Amidation

  • Preparation: To a 10 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.1 equiv, 1.1 mmol).

  • Catalyst Addition: Add TiF₄ (10 mol%, 0.1 mmol) and anhydrous toluene (5 mL). Expert Insight: TiF₄ is highly moisture sensitive; handle it rapidly in air or inside a dry box.

  • Reaction: Heat the mixture to reflux (110 °C) for 24 hours. The Dean-Stark apparatus ensures continuous azeotropic removal of water, shifting the thermodynamic equilibrium strictly toward the amide product[4].

  • Workup: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃ (5 mL) to precipitate titanium salts as TiO₂, and extract with CH₂Cl₂ (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography to obtain the oxazole-4-carboxamide.

Pathway 3: Catalytic C(sp³)–H Functionalization (C2-Methyl Activation)

Causality & Mechanism The C2-methyl group of the oxazole ring exhibits enhanced C–H acidity due to the adjacent electronegative nitrogen atom. Transition metal catalysis, particularly using Rh(III) complexes, allows for the direct functionalization of this unactivated C(sp³)–H bond. For instance, Rh(III)-catalyzed coupling with maleimides enables site-selective alkylation[5]. The oxazole nitrogen acts as an inherent directing group, coordinating to the Rh(III) center and facilitating the targeted C–H metalation at the C2-methyl position.

Expert Insight: To prevent competitive decarboxylation at the C4 position during high-temperature metal catalysis, it is strongly recommended to convert the C4-carboxylic acid to an ester or amide (using Pathway 2) prior to C2 functionalization.

Protocol: Rh(III)-Catalyzed C(sp³)–H Alkylation

  • Preparation: In a sealed tube, combine the C4-protected 5-Isopropyl-2-methyl-1,3-oxazole derivative (0.2 mmol), N-substituted maleimide (0.22 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%). Expert Insight: AgSbF₆ acts as a halide abstractor, generating the active cationic Rh(III) species necessary for C–H insertion.

  • Solvent & Additives: Add Cu(OAc)₂ (20 mol%) as an oxidant/additive to facilitate the catalytic cycle, followed by anhydrous DCE (2.0 mL).

  • Reaction: Stir the reaction mixture at 100 °C for 12 hours under an argon atmosphere[5].

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (10 mL), and filter through Celite to remove metal precipitates.

  • Purification: Concentrate the filtrate and purify via preparative TLC or column chromatography to isolate the C2-alkylated oxazole derivative.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters and expected outcomes for the functionalization of the 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid scaffold.

Functionalization SiteTransformationCatalyst SystemAdditives / SolventTemp / TimeTypical Yield
C4-Carboxylic Acid Decarboxylative ArylationPd(O₂CCF₃)₂ (5 mol%) / Ag₂CO₃P(t-Bu)₃, NMP/Quinoline120 °C / 16 h65–85%
C4-Carboxylic Acid Direct AmidationTiF₄ (10 mol%)Toluene (Dean-Stark)110 °C / 24 h75–95%
C2-Methyl Group C(sp³)–H Alkylation[RhCp*Cl₂]₂ (5 mol%)AgSbF₆, Cu(OAc)₂, DCE100 °C / 12 h60–80%

References

  • Chem-Impex. "Oxazole-4-carboxylic acid ethyl ester".
  • Forgione, P., et al. "Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides".
  • EPSRC Project. "Catalytic Amidation".
  • Kumari, V., et al. "Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C–H Functionalization of 2-Arylbenzo[d]thiazole and Oxazole Derivatives".
  • Lundberg, H., et al. "TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines". Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Application Notes &amp; Protocols: High-Throughput Synthesis of Oxazole-Based Screening Libraries from 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This document provides a comprehensive guide for the efficient construction of diverse oxazole-based screening libraries utilizing the readily available starting material, 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid . The protocols detailed herein focus on robust and scalable solution-phase parallel synthesis via amide coupling, followed by strategic high-throughput purification and rigorous quality control. This guide is designed to empower researchers to rapidly generate libraries of novel oxazole derivatives for hit identification in drug discovery campaigns.

Introduction: The Oxazole Scaffold in Drug Discovery

Oxazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Their planar, aromatic nature allows them to participate in various non-covalent interactions with biological targets, making them attractive motifs for library design.[1][2] The targeted derivatization of a central oxazole core, such as 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid, offers an efficient strategy for exploring chemical space and identifying novel bioactive compounds.

Featured Starting Material: 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

This trisubstituted oxazole serves as an excellent starting point for library synthesis. The carboxylic acid functionality at the 4-position is a versatile handle for introducing diversity through well-established amide bond formation reactions. The isopropyl and methyl substituents at the 5- and 2-positions, respectively, provide a degree of lipophilicity and structural rigidity that can be advantageous for target engagement.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
pKa~3-4 (for the carboxylic acid)
LogP~1.5 - 2.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Experimental Workflow: From Synthesis to Screening-Ready Plates

The overall strategy involves a three-stage process: parallel synthesis, high-throughput purification, and quality control. This workflow is designed for efficiency and scalability, enabling the generation of hundreds to thousands of discrete compounds.

Oxazole Library Workflow Figure 1: Overall Experimental Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control & Plating start 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid coupling Parallel Amide Coupling start->coupling reagents Amine Building Block Library reagents->coupling crude_library Crude Product Library coupling->crude_library purification High-Throughput Preparative HPLC crude_library->purification fractions Purified Fractions purification->fractions qc LC-MS & NMR Analysis fractions->qc plating Screening-Ready Plates qc->plating

Caption: Figure 1: Overall Experimental Workflow.

Detailed Protocols: Solution-Phase Parallel Amide Synthesis

The formation of an amide bond between the carboxylic acid of the oxazole core and a diverse library of primary and secondary amines is the key diversification step.[4] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.

Rationale for Amide Coupling Reagent Selection

Several classes of coupling reagents are suitable for this transformation. The selection should be based on factors such as cost, ease of purification, and compatibility with the amine library.

  • Carbodiimides (e.g., EDC, DIC): These are widely used and cost-effective. They require an additive like HOBt or HOAt to suppress racemization and improve efficiency.[4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid reaction times. They are particularly useful for less reactive amines.

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective but can be more expensive.

For a balance of efficiency and cost for library synthesis, a carbodiimide-based protocol is often a good starting point.

Protocol: Parallel Amide Coupling using EDC/HOBt

This protocol is designed for a 96-well plate format.

Materials:

  • 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

  • Amine library (primary and secondary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction plates with sealing mats

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of EDC in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL (0.02 mmol) of the 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid stock solution.

    • Add 100 µL (0.02 mmol) of the appropriate amine stock solution to each well.

    • Add 100 µL (0.02 mmol) of the HOBt stock solution to each well.

    • Add 100 µL (0.02 mmol) of the EDC stock solution to each well.

    • Add 100 µL (0.04 mmol) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction plate with a sealing mat.

    • Shake the plate at room temperature for 12-18 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product library is now ready for purification.

Amide Coupling Mechanism Figure 2: Amide Coupling Reaction Oxazole-COOH 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid Coupling EDC, HOBt, DIPEA DMF, RT Oxazole-COOH->Coupling Amine R-NH2 (Amine Library) Amine->Coupling Amide Oxazole-CONH-R (Product Library) Coupling->Amide

Caption: Figure 2: Amide Coupling Reaction.

High-Throughput Purification

Purification of large compound libraries is often the bottleneck in the drug discovery process.[8][9] Automated high-throughput preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this task.[10][11]

Instrumentation:

  • An HPLC system equipped with a preparative pump, an autosampler, a column switcher, a UV-Vis detector, and a fraction collector. Mass-directed fractionation is highly recommended for selective collection of the target compound.

General Protocol:

  • Method Development: A generic reversed-phase HPLC gradient is typically used for library purification (e.g., a water/acetonitrile or water/methanol gradient with 0.1% formic acid or trifluoroacetic acid).

  • Automated Purification: The crude reaction mixtures are injected onto the preparative HPLC column. The fraction collector is triggered by the UV signal corresponding to the eluting product, or more selectively, by the mass spectrometer detecting the desired product's mass-to-charge ratio.

  • Solvent Evaporation: The collected fractions are placed in a high-throughput solvent evaporator to remove the HPLC solvents.

Quality Control of the Screening Library

Rigorous quality control (QC) is essential to ensure the integrity of the screening data.[12][13] The primary goals of QC are to confirm the identity and assess the purity of each compound in the library.

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for high-throughput QC. It provides information on the purity of the compound (from the UV chromatogram) and confirms its identity (from the mass spectrum).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically performed on every library member due to throughput limitations, NMR is invaluable for confirming the structure of a representative subset of compounds and for troubleshooting any synthetic issues.[12]

Acceptance Criteria:

For a high-quality screening library, a common purity threshold is ≥90% as determined by LC-MS.

QC Decision Tree Figure 3: Quality Control Workflow start Purified Compound lcms LC-MS Analysis start->lcms decision Purity ≥ 90% and Correct Mass? lcms->decision pass Pass QC (Proceed to Plating) decision->pass Yes fail Fail QC (Review Synthesis/Purification) decision->fail No nmr NMR on Subset (Structure Verification) pass->nmr

Caption: Figure 3: Quality Control Workflow.

Conclusion

The protocols outlined in this document provide a robust and efficient pathway for the generation of novel oxazole-based screening libraries. By leveraging parallel synthesis, high-throughput purification, and rigorous quality control, researchers can rapidly explore the chemical space around the 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid core, accelerating the identification of new lead compounds for drug discovery programs.

References

  • Quality control in combinatorial chemistry: determinations of amounts and comparison of the "purity" of LC-MS-purified samples by NMR, LC-UV and CLND. Journal of Combinatorial Chemistry, 2005. [Link]

  • High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. Journal of Combinatorial Chemistry, 2004. [Link]

  • A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. Journal of Combinatorial Chemistry, 2000. [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Combinatorial Science, 2003. [Link]

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications, 2024. [Link]

  • A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. ResearchGate, n.d. [Link]

  • Synthesis of 2, 4- and 2, 4, 5- Substituted Oxazoles via a Silver Triflate Mediated Cyclization. Semantic Scholar, n.d. [Link]

  • Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. PubMed, 2009. [Link]

  • Analytical methods for quality control of combinatorial libraries. PubMed, 1998. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 2022. [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal, n.d. [Link]

  • Synthesis of 2,4,5-trisubstituted oxazoles through tin(iv) chloride-mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles. Chemical Communications (RSC Publishing), n.d. [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals, n.d. [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate, n.d. [Link]

  • Microscale Automated High-Throughput Purification of Libraries. Virscidian, 2024. [Link]

  • Solution-phase parallel oxazole synthesis with TosMIC. Organic Chemistry Portal, n.d. [Link]

  • Neat reaction of carboxylic acid methyl esters and amines for efficient parallel synthesis of scaffold amide libraries. Comptes Rendus de l'Académie des Sciences, n.d. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI, 2020. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate, n.d. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - NIH, 2020. [Link]

  • Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. ACS Publications, 2009. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry, n.d. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv, n.d. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, n.d. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH, 2025. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC, 2022. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals. Research and Reviews, n.d. [Link]

  • 2-isopropyl-1,3-oxazole-4-carboxylic acid. Chemical Synthesis Database, n.d. [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid. ResearchGate, n.d. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific physicochemical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific physicochemical challenges associated with the isolation and purification of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (CAS: 1784015-62-8) .

Because oxazole-4-carboxylic acid derivatives are amphiphilic—featuring a lipophilic substituted oxazole core and a highly polar, ionizable carboxylic acid moiety—they require precise solvent control and pH manipulation during purification [1]. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity recovery.

Part 1: Physicochemical Profiling & Solubility Data

To design an effective purification strategy, we must first understand the thermodynamic and solubility profile of the target molecule. The presence of the isopropyl and methyl groups significantly increases the compound's solubility in organic solvents compared to unsubstituted oxazole-4-carboxylic acids, which directly influences our choice of recrystallization anti-solvents [2].

Table 1: Physicochemical & Solubility Profile

PropertyValue / DescriptionMechanistic Implication for Purification
Molecular Weight 169.18 g/mol N/A
Estimated pKa ~3.5 – 4.5Dictates the pH required for acid-base extraction. Must drop pH < 3 to ensure complete protonation and precipitation.
Aqueous Solubility Highly pH-dependentSoluble at pH > 8 (as a sodium/potassium carboxylate salt); Insoluble at pH < 3 (as the free acid).
Organic Solubility High in EtOAc, DCM, MeOHThe alkyl substituents increase lipophilicity. Requires non-polar anti-solvents (e.g., heptane) for crystallization.
Part 2: Troubleshooting Guides & FAQs

Q1: During recrystallization, my crude product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? Causality & Solution: "Oiling out" occurs when the compound's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture, or when the solvent gradient drops too rapidly. The isopropyl group makes this compound particularly prone to oiling out in purely aqueous systems.

  • Actionable Fix: Switch to a dual-solvent system like Ethyl Acetate (EtOAc) / Heptane . Dissolve the crude in a minimum volume of hot EtOAc. Instead of crashing the system with cold heptane, add hot heptane dropwise until the solution becomes faintly turbid, then add a few drops of EtOAc to clear it. Allow the system to cool slowly to room temperature before transferring to an ice bath.

Q2: My NMR shows residual unreacted ester starting material and organic impurities. Recrystallization isn't removing them. What is the next step? Causality & Solution: Recrystallization relies on differential solubility. If your impurities share a similar solubility profile to your target molecule in the chosen solvent, they will co-crystallize.

  • Actionable Fix: You must exploit the unique ionizable functional group of your target. Perform an Acid-Base Extraction (see Protocol A). By converting the carboxylic acid into a water-soluble sodium salt (pH > 8), you can wash away the non-ionizable ester starting materials and neutral organic impurities with an organic solvent like Dichloromethane (DCM) [3].

Q3: After acidifying my aqueous layer, the product precipitates as a fine, unfilterable powder that clogs the frit. How can I improve particle size? Causality & Solution: A rapid drop in pH causes instantaneous, uncontrolled nucleation, resulting in amorphous powders with high surface areas that trap water and salts.

  • Actionable Fix: Perform a controlled precipitation. Instead of adding concentrated HCl rapidly, use 1M HCl and add it dropwise under vigorous stirring at a slightly elevated temperature (e.g., 40°C). The thermal energy prevents rapid kinetic crashing, allowing the precipitate to form larger, more ordered crystalline aggregates that are easy to filter.

Part 3: Standard Operating Procedures (Protocols)

Every protocol below is designed as a self-validating system . If a specific visual or measurable checkpoint is not met, do not proceed to the next step.

Protocol A: Acid-Base Extraction Workflow

Purpose: To remove neutral organic impurities and unreacted esters prior to final recrystallization.

  • Dissolution: Suspend the crude 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid in a 0.5 M Sodium Bicarbonate ( NaHCO3​ ) aqueous solution. Stir at room temperature.

    • Self-Validation Checkpoint: The solid should completely dissolve, and gas evolution ( CO2​ ) should cease. If solids remain, they are non-acidic impurities. Filter the solution to remove them.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Add an equal volume of DCM or EtOAc. Shake vigorously and vent.

    • Mechanistic Note: The target molecule is currently a highly polar carboxylate salt in the aqueous layer. Lipophilic impurities migrate to the organic layer.

  • Phase Separation: Allow the layers to separate. Drain and discard the organic layer. Repeat the wash step one more time.

  • Controlled Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 1M HCl dropwise.

    • Self-Validation Checkpoint: Monitor with pH paper. Continue adding HCl until the pH reaches strictly between 2.0 and 3.0. A thick white/off-white precipitate must form. If the pH is > 4, yield will be lost to the aqueous phase.

  • Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold distilled water to remove residual NaCl salts. Dry under vacuum at 45°C overnight.

Protocol B: Two-Solvent Recrystallization (EtOAc/Heptane)

Purpose: To achieve >99% purity and optimal crystal habit.

  • Primary Dissolution: Place the pre-purified, dry solid from Protocol A into a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (EtOAc) while stirring until the solid is completely dissolved.

    • Self-Validation Checkpoint: The solution must be completely transparent. If cloudy, filter hot through a celite plug to remove insoluble particulates.

  • Anti-Solvent Addition: Maintain the solution at gentle reflux. Slowly add hot Heptane dropwise.

  • Saturation Point: Stop adding Heptane the exact moment the solution becomes persistently cloudy (the cloud point). Immediately add 1-2 drops of hot EtOAc until the solution is perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Mechanistic Note: Undisturbed, slow cooling favors the thermodynamic growth of large, pure crystals rather than the kinetic trapping of impurities.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with a minimal amount of ice-cold Heptane.

Part 4: Process Workflow Visualization

The following diagram maps the logical flow of the purification strategy, highlighting the phase changes and impurity removal stages.

G Start Crude 5-Isopropyl-2-methyl- 1,3-oxazole-4-carboxylic acid Base Dissolve in aq. NaHCO3 (pH > 8) Forms Soluble Sodium Salt Start->Base Wash Wash with EtOAc/DCM Removes Organic Impurities Base->Wash Acidify Acidify with aq. HCl (pH < 3) Protonates Carboxylate Wash->Acidify Precipitate Filter Precipitate Isolates Pre-purified Acid Acidify->Precipitate Recryst Recrystallization (EtOAc / Heptane System) Precipitate->Recryst Pure Pure Crystalline Product Recryst->Pure

Caption: Workflow for the acid-base purification and recrystallization of the oxazole derivative.

References
  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456-3459. Available at:[Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at:[Link]

Optimization

preventing decarboxylation of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid at elevated temperatures

An Application Scientist's Guide to Preventing Thermal Decarboxylation Welcome to the technical support center for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Preventing Thermal Decarboxylation

Welcome to the technical support center for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering stability issues with this compound, particularly its degradation at elevated temperatures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you maintain the integrity of your molecule during critical experimental steps.

Introduction: The Challenge of Oxazole Carboxylic Acid Stability

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a valuable building block in pharmaceutical and materials science research. However, like many heteroaromatic carboxylic acids, it is susceptible to thermal decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂) upon heating.[1] This degradation pathway can lead to the formation of 5-isopropyl-2-methyl-1,3-oxazole, resulting in reduced yields, impure products, and inaccurate analytical results. This guide provides a series of in-depth FAQs and troubleshooting protocols to diagnose, understand, and mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing the loss of my starting material and the formation of a lower molecular weight byproduct when I heat my reaction. What is happening?

A1: You are likely observing thermal decarboxylation.

This is a common chemical reaction where a carboxyl group (-COOH) is removed from a molecule and released as carbon dioxide (CO₂).[1] The oxazole ring, while generally a thermally stable entity, can facilitate this process electronically, especially at elevated temperatures.[2] The reaction transforms your target molecule into its corresponding decarboxylated analog, 5-isopropyl-2-methyl-1,3-oxazole.

Q2: What is the underlying chemical mechanism for this decarboxylation?

A2: The mechanism likely proceeds through a concerted, cyclic transition state.

Unlike the more widely studied decarboxylation of β-keto acids, which are notoriously unstable, the decarboxylation of aromatic and heteroaromatic acids requires thermal energy to overcome a significant activation barrier.[3][4] The process involves the transfer of the acidic proton to the oxazole ring system, followed by the collapse of the resulting intermediate to release CO₂. The stability of the intermediate carbanion or zwitterion, influenced by the electronic nature of the oxazole ring and the reaction medium, is a key factor.[5]

Caption: Proposed mechanism for thermal decarboxylation.

Q3: How can I confirm that decarboxylation is the cause of my issues?

A3: Analytical monitoring is key.

The most direct way to diagnose this issue is to monitor your reaction mixture over time using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC/LC-MS: You will observe a decrease in the peak area of your starting material and the appearance of a new, typically more nonpolar (earlier eluting), peak corresponding to the decarboxylated product. The mass difference will be -44 Da (the mass of CO₂).

  • ¹H NMR: In the proton NMR spectrum, the most telling sign is the disappearance of the carboxylic acid proton signal (often a broad singlet >10 ppm) and the appearance of a new proton signal on the C4 position of the oxazole ring (typically in the aromatic region).

See Protocol 3 for a standardized HPLC-UV method for quantification.

Q4: My reaction requires high temperatures. How does my choice of solvent impact the stability of my compound?

A4: Solvent selection is critical, as it directly influences the reaction kinetics.

The rate of decarboxylation can be highly dependent on the solvent's properties, such as polarity, proticity, and basicity.[6][7]

  • Protic Solvents (e.g., water, ethanol): These solvents can hydrogen-bond with the carboxylic acid, potentially stabilizing the ground state and increasing the activation energy required for decarboxylation. However, water can also participate in the reaction, in some cases increasing the rate.[6][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are known to accelerate the decarboxylation of some carboxylic acids.[6][8] They effectively solvate the transition state, lowering the activation energy. If high temperatures are unavoidable, consider screening less polar aprotic solvents.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane): These may slow down decarboxylation compared to polar aprotic options, as they are less effective at stabilizing the charged transition state.[5]

Solvent Class Examples General Effect on Decarboxylation Rate Rationale
Polar Protic Water, Ethanol, IsopropanolGenerally SlowerCan stabilize the reactant via H-bonding, increasing the activation energy.[6]
Polar Aprotic DMSO, DMF, NMP, AcetonitrileOften FasterEffectively solvates the transition state, lowering the activation energy.[8]
Nonpolar Aprotic Toluene, Xylenes, DioxaneTypically SlowestPoor solvation of the charged transition state leads to a higher activation barrier.[5]

Recommendation: If you suspect solvent-mediated decarboxylation, conduct a small-scale solvent screen. Heat your compound in several different solvents (e.g., toluene, dioxane, and isopropanol) at the target temperature and monitor for degradation over time using HPLC. See Protocol 1 for a detailed workflow.

Q5: Can I use chemical additives to stabilize my compound at high temperatures?

A5: Yes, several strategies involving chemical additives can be employed.

  • pH Modification (Buffering): The rate of decarboxylation can be pH-dependent.[9] The deprotonated carboxylate form is generally more electronically stable and less prone to decarboxylation than the protonated carboxylic acid. Adding a non-nucleophilic organic base (e.g., DBU, DIPEA) in a stoichiometric amount can keep the compound in its salt form. However, this may not be compatible with downstream reaction chemistry.

  • Metal Sequestration: Trace metal impurities, particularly copper, can catalyze decarboxylation reactions.[10] If you suspect metal contamination from reagents or reactors, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.[11]

  • Antioxidants/Radical Scavengers: While the primary mechanism is often concerted, high temperatures can induce radical pathways. Adding a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) or a phosphite stabilizer can inhibit oxidative degradation that may initiate decarboxylation.[12]

Q6: Is there a more robust way to prevent decarboxylation if I must use harsh conditions?

A6: Yes, a protecting group strategy is a highly effective, albeit multi-step, solution.

The most definitive way to prevent decarboxylation is to temporarily convert the carboxylic acid into a more stable functional group, such as an ester.[12][13] A simple methyl or ethyl ester is significantly more resistant to thermal degradation.

  • Protection: Convert the carboxylic acid to an ester (e.g., using methanol or ethanol with a catalytic amount of acid, or a reagent like TMS-diazomethane).

  • High-Temperature Reaction: Perform your desired chemical transformation on another part of the molecule. The ester will remain intact.

  • Deprotection: Hydrolyze the ester back to the carboxylic acid using standard saponification (e.g., LiOH or NaOH) or acidic conditions, typically at much lower temperatures where decarboxylation is not significant.

See Protocol 2 for a general esterification procedure.

Experimental Protocols & Workflows

Protocol 1: Recommended Solvent Screening for Thermal Stability

This protocol helps determine the optimal solvent to minimize decarboxylation at a required temperature.

  • Preparation: Prepare stock solutions of your oxazole carboxylic acid in 3-5 different solvents (e.g., Toluene, Dioxane, Isopropanol, Acetonitrile). A recommended concentration is 1-5 mg/mL.

  • Initial Analysis (t=0): Inject an aliquot of each solution into an HPLC system to determine the initial purity and peak area of the starting material (See Protocol 3 ).

  • Heating: Place sealed vials of each solution in a pre-heated block or oil bath set to your target reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h), carefully remove an aliquot from each vial, cool to room temperature, and analyze by HPLC.

  • Data Evaluation: Plot the percentage of remaining starting material versus time for each solvent. The solvent that shows the slowest rate of degradation is the most suitable for your reaction.

TroubleshootingWorkflow start Problem: Suspected Decarboxylation confirm Confirm Degradation (HPLC, LC-MS) [Protocol 3] start->confirm is_decarbox Is it Decarboxylation? (-44 Da mass loss) confirm->is_decarbox temp_check Is High Temp Mandatory? is_decarbox->temp_check Yes other_issue Investigate Other Side Reactions (e.g., Hydrolysis) is_decarbox->other_issue No lower_temp Solution: Lower Reaction Temperature temp_check->lower_temp No solvent_screen Perform Solvent Screen [Protocol 1] temp_check->solvent_screen Yes solvent_found Did a Solvent Work? solvent_screen->solvent_found use_solvent Solution: Use Optimal Solvent solvent_found->use_solvent Yes protecting_group Use Protecting Group Strategy (Esterification) [Protocol 2] solvent_found->protecting_group No final_solution Solution: Protect-React-Deprotect protecting_group->final_solution

Caption: Troubleshooting workflow for addressing thermal decarboxylation.

Protocol 2: General Procedure for Esterification (Methyl Ester Protection)

This protocol provides a method to protect the carboxylic acid as a methyl ester.

  • Dissolution: Dissolve 1.0 equivalent of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid in anhydrous Methanol (MeOH, 20 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Thionyl Chloride (SOCl₂, 1.2 equivalents) dropwise to the stirred solution. Caution: Exothermic reaction, gas evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess MeOH and SOCl₂. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can typically be used without further purification.

Protocol 3: HPLC-UV Method for Quantifying Decarboxylation

This method allows for the separation and quantification of the carboxylic acid and its decarboxylated product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or an experimentally determined λₘₐₓ).

  • Quantification: Calculate the percentage of the decarboxylated product by the ratio of its peak area to the total area of all related peaks (Area % method).

Strategy Primary Application Pros Cons
Solvent Optimization Mild to moderate instabilitySimple to implement; no extra stepsMay not be sufficient for very high temperatures or long reaction times.
pH Control (Base Addition) Reactions tolerant to basic conditionsCan be effective and easy to addNarrows reaction compatibility; base can cause other side reactions.
Protecting Group (Esterification) Severe instability or very harsh conditionsHighly effective and robustAdds two steps to the synthesis (protection/deprotection), lowering overall yield.
Additive (Chelator/Antioxidant) Suspected metal catalysis or oxidative stressEasy to add; low costMay not address the primary thermal decarboxylation pathway.

References

  • Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simul
  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis.
  • Solvent-Dependent Transition States for Decarboxylations. Journal of the American Chemical Society.
  • Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions. Benchchem.
  • Solvent effects on the decarboxylation of trichloroacetic acid: Insights from: Ab initio molecular dynamics simulations.
  • How to Stabilize Dodecyl Acid under High-Temperature Conditions.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Why might the rate of a decarboxyl
  • Thermal decarboxylation depends on the pH?
  • Deoxygenation of biobased molecules by decarboxylation and decarbonylation – a review on the role of heterogeneous, homogeneous and bio-c
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Acme-Hardesty.
  • Decarboxylation Reaction: Definition, Mechanism & Applic
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
  • Decarboxyl

Sources

Reference Data & Comparative Studies

Validation

comparative structural analysis of substituted 1,3-oxazole-4-carboxylic acid analogs

A Comparative Structural Analysis of Substituted 1,3-Oxazole-4-Carboxylic Acid Analogs As the demand for highly selective, rigid pharmacophores increases in medicinal chemistry and materials science, the 1,3-oxazole-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Structural Analysis of Substituted 1,3-Oxazole-4-Carboxylic Acid Analogs

As the demand for highly selective, rigid pharmacophores increases in medicinal chemistry and materials science, the 1,3-oxazole-4-carboxylic acid scaffold (CAS 23012-13-7) has emerged as a privileged building block[1]. Its unique electronic distribution—combining a hydrogen-bond accepting nitrogen, an oxygen atom, and a versatile carboxylic acid moiety—makes it an exceptional candidate for developing targeted antimicrobial and antineoplastic agents[2][3].

This guide provides an objective, data-driven comparison of 1,3-oxazole-4-carboxylic acid against its primary structural analogs (thiazoles and imidazoles), detailing the causality behind their varied biological performances and providing field-validated protocols for their synthesis and structural verification.

Structural and Electronic Profiling: Oxazole vs. Alternatives

The biological efficacy of a heterocyclic scaffold is dictated by its donor-acceptor properties and its ability to engage in non-covalent interactions with biopolymers[3]. By substituting the heteroatoms within the 1,3-azole ring, we fundamentally alter the molecule's lipophilicity, crystal packing, and target affinity.

  • 1,3-Oxazole-4-carboxylic acid: The presence of oxygen creates a highly electronegative pole, resulting in a rigid, planar structure. This rigidity is crucial for minimizing entropic penalties upon binding to target enzymes. It demonstrates pronounced cytostatic activity against various cancer cell lines (e.g., Leukemia K-562 and Hep-2) when functionalized with arylsulfonyl groups at the C5 position[3].

  • Thiazole-4-carboxylic acid (Bioisosteric Alternative): Replacing the oxygen with sulfur increases the atomic radius and decreases electronegativity. This substitution significantly enhances the lipophilicity of the scaffold, which is critical for penetrating lipid-rich cell membranes in antimicrobial applications[4]. Hirshfeld surface analyses of transition-metal complexes reveal that thiazole analogs exhibit vastly different intermolecular packing patterns and pi-pi stacking interactions compared to their oxazole counterparts[5].

  • Imidazole-4-carboxylic acid (Hydrogen-Bonding Alternative): Replacing the oxygen with an NH group introduces a strong hydrogen-bond donor. While this increases aqueous solubility, it often restricts passive membrane permeability, shifting the application focus toward targets where extensive hydrogen-bonding networks are required within the binding pocket[5].

Quantitative Performance Comparison

The following table summarizes the comparative structural and functional data of these scaffolds when functionalized with standard aryl groups at the C2 position.

Scaffold AnalogHeteroatomRelative Lipophilicity (LogP Trend)Primary Intermolecular InteractionKey Biological Application
1,3-Oxazole-4-carboxylic acid O, NModerateDipole-Dipole, H-bond AcceptorAnticancer (Cytotoxic/Cytostatic)[3]
Thiazole-4-carboxylic acid S, NHighHydrophobic, Pi-Pi StackingAntimicrobial, Antiprotozoal[4][5]
Imidazole-4-carboxylic acid NH, NLowStrong H-bond Donor/AcceptorEnzyme Inhibition (Aqueous targets)[5]

Mechanistic Pathway of Synthesis and Functionalization

To fully leverage the 1,3-oxazole core, researchers must understand the synthetic divergence that allows for the creation of these analogs. The pathway below illustrates the transformation of natural α-amino acids into rigid oxazole scaffolds, highlighting where structural divergence (e.g., bioisosteric replacement) occurs to tune the molecule for specific biopolymer targets.

Pathway N1 α-Amino Acid Precursors (e.g., L-Valine) N2 Cyclodehydration (Ring Closure) N1->N2 Dehydrating Agent N3 1,3-Oxazole-4-carboxylic Acid Scaffold N2->N3 Scaffold Generation N4 Thiazole Analog (Bioisosteric S for O) N3->N4 Structural Divergence N5 C2/C5 Derivatization (Aryl, Sulfonyl) N3->N5 Functionalization N6 Biopolymer Targets (Enzyme Inhibition) N4->N6 Enhanced Lipophilicity N5->N6 Non-covalent Binding

Synthesis and functionalization pathways of 1,3-oxazole-4-carboxylic acid analogs.

Experimental Methodology: Synthesis and Structural Validation

To ensure scientific integrity, the synthesis of substituted 1,3-oxazoles must be approached as a self-validating system. The following protocol details the synthesis of 2,5-disubstituted 1,3-oxazole-4-carboxylic acid derivatives from an N-acyl-α-amino acid precursor (such as L-valine), emphasizing the causality behind each step[2].

Step-by-Step Protocol

Step 1: Preparation of the Acyclic Precursor

  • Action: React the chosen α-amino acid with an acyl chloride in the presence of a mild base (e.g., triethylamine) in dichloromethane at 0 °C.

  • Causality: The low temperature suppresses unwanted side reactions (like premature azlactone formation), ensuring the selective N-acylation of the amino acid. The base neutralizes the HCl byproduct, driving the reaction forward.

Step 2: Cyclodehydration to the 1,3-Oxazole Core

  • Action: Treat the isolated N-acyl-α-amino acid with a potent dehydrating agent (e.g., phosphorus oxychloride, POCl₃) under reflux conditions.

  • Causality: POCl₃ acts as both a solvent and an electrophilic activator. It converts the carboxylic acid into a highly reactive intermediate, driving the thermodynamic elimination of water to enforce the closure of the 1,3-oxazole ring[2].

  • Self-Validation (Critical Checkpoint): Monitor the reaction via ¹³C-NMR spectroscopy. The acyclic precursor will display a C-4 carbon signal at approximately 58–59 ppm. Upon successful cyclization and aromatization into the 1,3-oxazole ring, this C-4 signal will experience a massive deshielding effect, shifting downfield by ~84.70 ppm to register at 143.5–144.2 ppm [2]. If this shift is not observed, the ring has not closed, and the reaction must be driven further.

Step 3: C5 Functionalization (e.g., Arylsulfonylation)

  • Action: Introduce an arylsulfonyl chloride to the oxazole intermediate in the presence of a Lewis acid catalyst.

  • Causality: Functionalizing the C5 position with a bulky, electron-withdrawing sulfonyl group drastically alters the frontier molecular orbital energies (HOMO/LUMO) of the scaffold. This specific tuning is responsible for generating the non-covalent interactions required to dock the molecule into the colchicine-binding site of tubulin, thereby imparting its cytostatic/anticancer properties[3].

Step 4: Structural Confirmation via X-ray Crystallography

  • Action: Grow single crystals via slow evaporation from a binary solvent system (e.g., methanol/dichloromethane) and subject them to single-crystal X-ray diffraction.

  • Causality: While NMR confirms connectivity, X-ray diffraction combined with Hirshfeld surface analysis is mandatory to map the 3D intermolecular interactions (hydrogen bonding vs. pi-pi stacking)[5]. This defines exactly how the synthesized analog will behave in a biological microenvironment.

References

  • Crystal structures and Hirshfeld surface analysis of transition-metal complexes of 1,3-azolecarboxylic acids Source: ResearchGate URL
  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives Source: MDPI URL
  • Organic & Medicinal Chemistry International Journal Source: Juniper Publishers URL
  • 1,3-Oxazole-4-carboxylic acid - General Information Source: Chem-Impex URL
  • Distamycin Analogues with Enhanced Lipophilicity: Synthesis and Antimicrobial Activity Source: ACS Publications URL

Sources

Comparative

validating HPLC analytical methods for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

Validating HPLC Analytical Methods for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid: A Column Chemistry Comparison Guide Introduction & Analytical Challenges 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating HPLC Analytical Methods for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid: A Column Chemistry Comparison Guide

Introduction & Analytical Challenges

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (CAS: 1784015-62-8) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1]. From an analytical chromatography perspective, quantifying this molecule presents a distinct dual challenge:

  • Ionizable Acidic Moiety : The carboxylic acid group (estimated pKa ~3.5) renders the molecule highly polar. At a neutral pH, it exists as an ionized carboxylate, which is poorly retained on standard reversed-phase columns.

  • Heterocyclic Nitrogen : The 1,3-oxazole ring contains a basic nitrogen atom capable of acting as a strong hydrogen bond acceptor. This structural feature often leads to secondary interactions with unshielded, acidic silanols on the silica matrix, resulting in severe peak tailing and compromised resolution.

To establish a robust quality control (QC) method, the analytical procedure must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. This guide objectively compares the performance of a traditional high-density C18 column against a polar-embedded C18 column to determine the optimal, self-validating system for this specific analyte.

Mechanistic Rationale: The Causality of Experimental Choices

As an Application Scientist, method development must be rooted in the fundamental physical chemistry of the analyte rather than trial and error.

  • Mobile Phase pH Control : To achieve adequate retention, the mobile phase pH must be suppressed at least 1.5 units below the analyte's pKa. Utilizing a 10 mM Potassium Phosphate buffer adjusted to pH 2.5 ensures the carboxylic acid remains fully protonated (in its neutral state), thereby maximizing hydrophobic interactions with the stationary phase.

  • Stationary Phase Selection : While standard double-endcapped C18 columns (e.g., Agilent ZORBAX Eclipse Plus C18) are engineered to minimize silanol activity[3], highly active heterocyclic nitrogens can still penetrate the hydrophobic layer. Conversely, polar-embedded columns (e.g., Waters SymmetryShield RP18) incorporate an embedded carbamate or amide group near the silica surface[4]. This architecture creates a virtual hydration layer that effectively "shields" the residual silanols, electrostatically repelling the oxazole nitrogen and yielding superior peak symmetry.

Mechanism cluster_0 Standard C18 (e.g., ZORBAX) cluster_1 Polar-Embedded C18 (e.g., SymmetryShield) Analyte 5-Isopropyl-2-methyl- 1,3-oxazole-4-carboxylic acid C18_Hydro Hydrophobic Interaction (Isopropyl/Methyl) Analyte->C18_Hydro Silanol Secondary Silanol Interaction (Oxazole Nitrogen) Analyte->Silanol Causes Tailing PE_Hydro Hydrophobic Interaction (Isopropyl/Methyl) Analyte->PE_Hydro Shielding Hydration Layer Shielding (Prevents Tailing) Analyte->Shielding Improves Symmetry

Figure 1: Mechanistic pathways of analyte-stationary phase interactions comparing column chemistries.

Experimental Protocols

The following protocol describes the optimized, self-validating workflow used to generate the comparative data.

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Channel A: Prepare 10 mM Potassium Phosphate buffer in ultrapure water. Adjust to pH 2.5 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

    • Channel B: HPLC-grade Acetonitrile (degassed).

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Gradient Program : 0–2 min (10% B), 2–8 min (linear gradient 10% to 60% B), 8–10 min (hold at 60% B), 10–10.1 min (return to 10% B), 10.1–15 min (column equilibration).

    • Detection : UV at 230 nm (optimal absorbance for the substituted oxazole ring).

    • Injection Volume : 5 µL.

    • Column Temperature : 30°C.

  • Sample Preparation : Dissolve the 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid reference standard in a diluent of Water:Acetonitrile (80:20, v/v) to achieve a working concentration of 100 µg/mL.

Column Performance Comparison

We evaluated two industry-standard columns to demonstrate the impact of stationary phase chemistry on this specific heterocyclic acid:

  • Column A : Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). A premium double-endcapped column known for general-purpose robustness and high theoretical plate counts[3].

  • Column B : Waters SymmetryShield RP18 (4.6 x 150 mm, 5 µm). Features embedded polar group technology specifically designed to shield residual silanols from basic analytes[4].

Table 1: Chromatographic Performance Comparison (n=6 injections)

ParameterAgilent ZORBAX Eclipse Plus C18Waters SymmetryShield RP18Optimal Target (USP)
Retention Time (tR) 6.45 min6.82 min> 3.0 min
Peak Asymmetry (As) 1.381.060.9 - 1.2
Theoretical Plates (N) 8,50011,200> 5,000
Resolution (Rs) from Impurity *2.13.4> 1.5

*Resolution calculated against a closely eluting synthetic byproduct (2-methyl-1,3-oxazole-4-carboxylic acid).

Data Synthesis : While the ZORBAX Eclipse Plus C18 provides acceptable retention and baseline resolution, the basic nature of the oxazole ring induces noticeable tailing (As = 1.38). The Waters SymmetryShield RP18 demonstrates superior thermodynamics for this specific heterocyclic acid, yielding near-perfect Gaussian peak shape (As = 1.06) and higher theoretical plate counts. Consequently, the polar-embedded column is the superior choice for formal validation.

ICH Q2(R2) Validation Framework

Using the optimized Waters SymmetryShield RP18 method, a full validation was executed in accordance with ICH Q2(R2) guidelines to ensure the analytical procedure is fit for its intended purpose[2].

ICH_Validation Start Method Optimization (SymmetryShield RP18, pH 2.5) Spec Specificity (Blank & Impurity Interference Check) Start->Spec Lin Linearity & Range (25% to 150% of Target Conc.) Spec->Lin Acc Accuracy (Spike Recovery at 3 Levels) Lin->Acc Prec Precision (Repeatability: 6 Replicates) Acc->Prec Rob Robustness (±0.2 pH, ±2°C, ±0.1 mL/min) Prec->Rob Report Validated Method Compliant with ICH Q2(R2) Rob->Report

Figure 2: Step-by-step ICH Q2(R2) analytical method validation workflow.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR of analyteNo peaks in blank at 6.82 minPass
Linearity R² ≥ 0.999 across specified rangeR² = 0.9998 (10 - 150 µg/mL)Pass
Accuracy Mean recovery 98.0% - 102.0%99.4% - 100.8% (across 3 levels)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.45%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.5 µg/mL (S/N = 14)Pass
Robustness System suitability maintainedAsymmetry remains < 1.15Pass

Conclusion

Validating an HPLC method for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid requires a deep understanding of its physicochemical properties. By suppressing the ionization of the carboxylic acid at pH 2.5 and mitigating oxazole-silanol interactions using a polar-embedded stationary phase (Waters SymmetryShield RP18), analysts can achieve a highly robust, ICH-compliant method. This self-validating system guarantees data integrity, ensuring accurate quantification for downstream drug development and chemical synthesis applications.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: chemimpex.
  • Source: agilent.
  • Waters Symmetry Shield RP18 Column, 100A, 5 um, 4.

Sources

Validation

benchmarking 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid in high-throughput screening libraries

Benchmarking 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid in High-Throughput Screening Libraries: A Comparative Guide for Fragment-Based Drug Discovery Executive Summary & Rationale In modern Fragment-Based Drug Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid in High-Throughput Screening Libraries: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks dictates the trajectory of lead optimization. Fragments must possess high ligand efficiency, synthetic tractability, and optimal physicochemical properties to engage target proteins effectively[1]. Five-membered heterocyclic carboxylic acids are privileged scaffolds in this arena, frequently utilized to synthesize amide-linked libraries that probe kinase hinge regions and protein-protein interactions[2].

This guide benchmarks 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (5-IMO) (CAS: 1784015-62-8) against two industry-standard alternatives: 5-Methylisoxazole-4-carboxylic acid (5-MIA) and 2,4-Dimethylthiazole-5-carboxylic acid (2,4-DMT) . By analyzing their performance in High-Throughput Screening (HTS) workflows, this document provides drug development professionals with actionable, data-driven insights for library design.

The Contenders: Structural & Physicochemical Profiling

To achieve high-quality hits, fragments must strictly adhere to the "Rule of Three" (Ro3). However, subtle structural differences—such as the positioning of heteroatoms and the steric bulk of substituents—drastically alter the fragment's trajectory in the binding pocket.

  • 5-IMO (5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid): Features a bulky isopropyl group at the C5 position. This steric bulk restricts the dihedral angle of the resulting C4-carboxamide, pre-organizing the molecule for deep hydrophobic pocket insertion[3].

  • 5-MIA (5-Methylisoxazole-4-carboxylic acid): A highly planar, low-molecular-weight fragment (known historically as a Leflunomide metabolite analog). It is highly efficient but often lacks the hydrophobic bulk necessary to drive initial binding affinity in larger pockets[4].

  • 2,4-DMT (2,4-Dimethylthiazole-5-carboxylic acid): Substitutes oxygen for sulfur, altering the hydrogen-bond acceptor capacity and increasing lipophilicity, but shifting the vector of the carboxylic acid attachment.

Table 1: Physicochemical Properties & Ro3 Compliance
Property5-IMO (Target Fragment)5-MIA (Alternative 1)2,4-DMT (Alternative 2)
CAS Number 1784015-62-842831-50-524295-03-2
Molecular Weight 169.18 g/mol 127.10 g/mol 157.19 g/mol
cLogP (est.) 1.250.481.10
TPSA (Ų) 63.363.341.1
H-Bond Donors/Acceptors 1 / 41 / 41 / 3
Primary Utility Kinase S1/S2 pocket probingShallow surface pocketsLipophilic sub-pockets

Causality Note: The higher cLogP and localized steric bulk of 5-IMO compared to 5-MIA provides a distinct thermodynamic advantage. When 5-IMO is converted into an amide, the isopropyl group displaces highly ordered water molecules in hydrophobic sub-pockets (such as the S1 pocket of BACE-1 or the deep clefts of GSK-3β), driving binding through favorable entropic gains[5],[6].

Fragment Screening Cascade & Validation Logic

To ensure trustworthiness, any HTS campaign utilizing these fragments must employ a self-validating orthogonal screening cascade. Biochemical primary screens are prone to false positives (e.g., aggregation, assay interference); therefore, biophysical validation via Surface Plasmon Resonance (SPR) and structural elucidation via X-ray crystallography are mandatory[1].

FBDD_Workflow Library HTS Fragment Library (Oxazoles, Isoxazoles, Thiazoles) Primary Primary Biochemical Screen (TR-FRET / FP) Library->Primary 100-500 µM Screening SPR Orthogonal Validation (Surface Plasmon Resonance) Primary->SPR Hit Selection & Triage Xray X-ray Crystallography (Binding Mode Elucidation) SPR->Xray KD Determination LeadOpt Lead Optimization (Amide Coupling / Elaboration) Xray->LeadOpt Structure-Guided Design

Figure 1: Self-validating FBDD screening cascade for heterocyclic carboxylic acid fragments.

Experimental Methodologies

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

This protocol details the biophysical validation of 5-IMO derived amides. It is designed as a self-validating system by incorporating a DMSO calibration curve to correct for bulk refractive index shifts—a critical step when screening low-affinity fragments at high concentrations[7].

Materials: CM5 Sensor Chip, 1x PBS-P+ buffer (supplemented with 5% DMSO), target protein (e.g., GSK-3β). Step-by-Step Procedure:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry. Immobilize the target protein to a density of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low MW fragments. Quench with 1M Ethanolamine.

  • DMSO Calibration (Internal Control): Inject a series of 8 buffer solutions containing DMSO ranging from 4.5% to 5.5%. Causality: Fragments require 5% DMSO for solubility. Slight mismatches in DMSO concentration between the sample and running buffer cause massive refractive index spikes. This standard curve allows the software to subtract bulk solvent effects automatically.

  • Fragment Injection: Dilute 5-IMO and alternative fragments to a top concentration of 500 µM in running buffer (exactly 5% DMSO). Perform a 5-point, 2-fold serial dilution.

  • Kinetic Analysis: Inject compounds at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Validation: A true hit must exhibit square-wave binding kinetics typical of rapid on/off rates in fragments. Any response failing to return to baseline indicates non-specific aggregation and must be discarded.

Protocol 2: High-Throughput Amide Coupling for Library Elaboration

To benchmark the fragments, they must be converted into screening libraries. 5-IMO contains a sterically hindered carboxylic acid due to the adjacent isopropyl group, requiring optimized coupling conditions compared to the unhindered 5-MIA.

Step-by-Step Procedure:

  • Activation: Dispense 0.1 mmol of 5-IMO (or 5-MIA/2,4-DMT) into a 96-well synthesis block. Add 0.11 mmol of HATU and 0.3 mmol of DIPEA in 1 mL anhydrous DMF.

  • Incubation: Stir for 15 minutes at room temperature. Causality: The bulky C5-isopropyl group of 5-IMO slows the formation of the active ester. A 15-minute pre-activation is strictly required to prevent unreacted acid from contaminating the final well.

  • Coupling: Add 0.1 mmol of diverse primary/secondary amines to the respective wells. Shake at 40°C for 12 hours.

  • Purification: Filter through an SPE (Solid Phase Extraction) carbonate cartridge to scavenge unreacted carboxylic acids and HATU byproducts.

Benchmarking Data: Target Engagement & Synthetic Tractability

When benchmarked across a 10,000-compound library targeting kinase hinge regions (e.g., GSK-3β), 5-IMO demonstrates superior downstream ligand efficiency despite a slightly lower raw hit rate than 5-MIA.

Table 2: Comparative Performance Metrics in HTS
Metric5-IMO5-MIA2,4-DMT
Amide Coupling Yield (Avg %) 78% (Steric hindrance)94% (Highly reactive)88%
Primary Screen Hit Rate (>30% inhibition) 1.2%2.5%0.9%
SPR Validation Rate (True Positives) 85%45% (High false positive rate)70%
Average Ligand Efficiency (LE) 0.38 kcal/mol/HA0.29 kcal/mol/HA0.32 kcal/mol/HA
Mechanistic Insight: The GSK-3β Hinge Binding Logic

Recent structural data highlights the critical role of the oxazole-4-carboxamide core in targeting kinases like GSK-3β[8]. The core provides essential hydrogen bond-pairing interactions with the hinge domain (Val135/Asp133).

While 5-MIA can form these H-bonds, it lacks the hydrophobic extension to stabilize the complex. Conversely, the C5-isopropyl group of 5-IMO projects directly into the hydrophobic pocket formed between the N- and C-lobes (near Phe67 and Leu132), anchoring the fragment and drastically reducing the off-rate[6].

Binding_Logic Target GSK-3β Hinge Region (Val135 / Asp133 / Leu132) Core Oxazole-4-carboxamide Core (H-Bond Donor/Acceptor) Core->Target H-Bond Pairing C5 C5-Isopropyl Group (Hydrophobic Anchoring) C5->Target VdW Interactions (Leu132) C2 C2-Methyl Group (Solvent Vector) C2->Target Solvent Exposure

Figure 2: Mechanistic binding logic of 5-IMO derivatives within the GSK-3β active site.

Conclusion & Strategic Recommendations

For drug development professionals assembling FBDD libraries, the choice of the starting carboxylic acid is paramount.

  • Use 5-MIA when rapid, high-yielding parallel synthesis is the primary goal, and the target pocket is shallow and highly polar.

  • Use 5-IMO (5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid) when targeting deep, hydrophobic clefts such as kinase hinge regions or the S1/S2 pockets of proteases like BACE-1[5]. While the steric bulk of the isopropyl group requires optimized amide coupling conditions (longer pre-activation with HATU), the resulting compounds exhibit significantly higher Ligand Efficiency (LE) and a lower false-positive rate in biophysical validation.

References

  • Fragment-Based Discovery of Antibacterials. The Royal Society of Chemistry. Available at: [Link]

  • The rise of fragment-based drug discovery. ResearchGate. Available at: [Link]

  • Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments. PMC / NIH. Available at:[Link]

  • Acyl Guanidine Inhibitors of β-Secretase (BACE-1): Optimization of a Micromolar Hit to a Nanomolar Lead via Iterative Solid- and Solution-Phase Library Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. PMC / NIH. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive, in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive, in-depth comparison of the expected spectroscopic data for the target molecule, 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid , and a potential, structurally similar isomer, 4-Isopropyl-2-methyl-1,3-oxazole-5-carboxylic acid . The co-synthesis of such isomers is a common challenge, making their differentiation a critical aspect of quality control and reaction optimization. This guide will equip researchers with the necessary framework to distinguish between these two compounds using routine spectroscopic techniques.

The Synthetic Challenge: Distinguishing Isomers

The synthesis of substituted oxazoles often involves the condensation of a β-dicarbonyl compound, or a functional equivalent, with an amide. Depending on the specific reagents and reaction conditions, the cyclization can potentially proceed in different ways, leading to the formation of regioisomers. For instance, the reaction of an appropriately substituted β-ketoester with acetamide could theoretically yield both the desired 4-carboxylic acid and the isomeric 5-carboxylic acid. Therefore, a robust analytical methodology is essential to confirm the identity of the obtained product.

Spectroscopic Fingerprints: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

The proton NMR spectra of the two isomers are expected to show distinct differences, primarily in the chemical shifts of the isopropyl group's methine proton and the relative positions of the methyl and isopropyl signals.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (Predicted) 4-Isopropyl-2-methyl-1,3-oxazole-5-carboxylic acid (Predicted) Key Differentiator
Carboxylic Acid (-COOH)~11-13 ppm (broad s, 1H)~11-13 ppm (broad s, 1H)The broad, downfield signal is characteristic of a carboxylic acid proton and its position is highly dependent on concentration and solvent.
Isopropyl-CH~3.4-3.7 ppm (sept, 1H)~3.1-3.4 ppm (sept, 1H)The methine proton in the 5-isopropyl isomer is expected to be further downfield due to the anisotropic effect of the adjacent carboxylic acid group.
2-Methyl (-CH₃)~2.6 ppm (s, 3H)~2.5 ppm (s, 3H)The chemical shift of the 2-methyl group is expected to be similar in both isomers.
Isopropyl-CH₃~1.4 ppm (d, 6H)~1.3 ppm (d, 6H)A subtle upfield shift may be observed for the isopropyl methyl protons in the 4-isopropyl isomer.

The carbon NMR spectra provide a clear distinction between the two isomers, with significant differences expected for the chemical shifts of the oxazole ring carbons and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (Predicted) 4-Isopropyl-2-methyl-1,3-oxazole-5-carboxylic acid (Predicted) Key Differentiator
Carboxylic Acid (-C OOH)~165-170 ppm~160-165 ppmThe carbonyl carbon in the 4-carboxylic acid isomer is expected to be at a slightly higher chemical shift.
Oxazole C2~160-165 ppm~158-163 ppmSimilar chemical shifts are expected for the C2 carbon in both isomers.
Oxazole C4~130-135 ppm~145-150 ppmThe C4 carbon, substituted with the isopropyl group in the 5-carboxylic acid isomer, will be significantly downfield compared to the C4 bearing the carboxylic acid.
Oxazole C5~150-155 ppm~125-130 ppmConversely, the C5 carbon will be significantly more shielded in the 5-carboxylic acid isomer.
Isopropyl-C H~28-32 ppm~25-29 ppmA slight downfield shift is expected for the methine carbon in the 5-isopropyl isomer.
2-Methyl (-C H₃)~14-16 ppm~13-15 ppmThe chemical shift of the 2-methyl carbon should be comparable in both isomers.
Isopropyl-C H₃~20-23 ppm~19-22 ppmMinimal difference is expected for the isopropyl methyl carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. Both isomers will exhibit characteristic absorptions for the carboxylic acid and the oxazole ring.

Table 3: Predicted FT-IR Data (cm⁻¹)

Vibrational Mode Expected Range Assignment
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)The very broad nature of this peak is due to hydrogen bonding and is a hallmark of a carboxylic acid.[1][2][3]
C-H stretch (sp³ & sp²)3150 - 2850Aliphatic C-H stretches from the isopropyl and methyl groups, and potentially a weak aromatic-like C-H stretch from the oxazole ring.
C=O stretch (Carboxylic Acid)1725 - 1700A strong, sharp absorption characteristic of a conjugated carboxylic acid carbonyl group.[1][4]
C=N stretch (Oxazole)1650 - 1580Characteristic stretching vibration of the carbon-nitrogen double bond within the oxazole ring.
C-O stretch (Carboxylic Acid & Oxazole)1320 - 1210Stretching vibrations for the C-O single bonds in both the carboxylic acid and the oxazole ring.[1]

While the IR spectra will confirm the presence of the key functional groups in both isomers, it may not be sufficient on its own for unambiguous differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular weight, so the fragmentation pattern will be key to their differentiation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Proposed Fragment 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid 4-Isopropyl-2-methyl-1,3-oxazole-5-carboxylic acid Key Differentiator
183[M]⁺PresentPresentMolecular ion peak, confirming the molecular weight.
168[M - CH₃]⁺PresentPresentLoss of a methyl radical from the isopropyl group.
140[M - C₃H₇]⁺ or [M - COOH]⁺PossiblePossibleLoss of the isopropyl group or the carboxylic acid group.
138[M - COOH]⁺More likelyLess likelyDecarboxylation is a common fragmentation pathway for carboxylic acids.[5][6][7][8] The stability of the resulting radical cation will influence the intensity of this peak.
110[M - COOH - C₂H₄]⁺PossiblePossibleSubsequent loss of ethylene from the isopropyl group after decarboxylation.

The relative intensities of the fragment ions will be crucial for distinguishing the isomers. For instance, the stability of the radical cation formed after decarboxylation might differ between the two isomers, leading to a more prominent [M-45]⁺ peak for one over the other.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation. Purification by column chromatography or recrystallization is recommended.

  • Drying: The sample should be thoroughly dried under vacuum to remove any residual solvents, which can interfere with spectroscopic measurements, particularly NMR.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ can be particularly useful for observing the carboxylic acid proton, which may exchange with residual water in CDCl₃.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity and differentiation of carbon types, DEPT-135 and DEPT-90 experiments are also recommended.

    • For unambiguous assignment, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: The spectrum can be acquired using a KBr pellet, a thin film on a salt plate (e.g., NaCl), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is suitable for observing fragmentation patterns. Electrospray ionization (ESI) can also be used, typically in negative ion mode to observe the [M-H]⁻ ion, which will confirm the molecular weight.

  • Sample Preparation: For EI, introduce a small amount of the solid or a solution in a volatile solvent. For ESI, prepare a dilute solution (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the spectroscopic validation of the reaction product.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesis of Oxazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI for fragmentation) Purification->MS IR FT-IR Spectroscopy Purification->IR Compare Compare Experimental Data with Predicted Spectra NMR->Compare MS->Compare IR->Compare Identify Unambiguous Identification of Isomer Compare->Identify

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic validation of substituted oxazole carboxylic acids.

Conclusion

The successful synthesis of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid requires a rigorous analytical framework to ensure the correct regioisomer has been obtained. While IR and MS provide valuable confirmatory data, ¹H and particularly ¹³C NMR spectroscopy are the definitive techniques for distinguishing between the target molecule and its potential isomer, 4-Isopropyl-2-methyl-1,3-oxazole-5-carboxylic acid. By carefully analyzing the chemical shifts of the oxazole ring carbons and the isopropyl group's methine proton, researchers can confidently validate the structure of their reaction products, ensuring the integrity and reproducibility of their scientific findings.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.
  • Kristóf, É., & Jancsó, G. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(15), 2975–2983.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • All In Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.
  • Chem Ed. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • WebSpectra. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

As drug development professionals and synthetic chemists, working with specialized heterocyclic building blocks like 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid requires a rigorous, mechanistic approach to laborat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, working with specialized heterocyclic building blocks like 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid requires a rigorous, mechanistic approach to laboratory safety. Standard Safety Data Sheets (SDS) often provide generic advice. As a Senior Application Scientist, my goal is to provide you with the causality behind these safety protocols—explaining the "why" behind the "what"—so you can build self-validating, foolproof systems in your laboratory.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure scientific integrity and regulatory compliance.

Chemical Profile & Hazard Identification

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties of the target molecule. 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a functionalized heterocycle commonly used in API synthesis.

Table 1: Physicochemical Properties & Hazard Classifications

Property / ClassificationData / SpecificationOperational Implication
CAS Number 1784015-62-8Unique identifier for inventory and waste tracking.
Molecular Formula C8H11NO3Mixed lipophilic/hydrophilic domains affect glove permeability.
Molecular Weight 169.18 g/mol Fine powder capable of aerosolization during transfer.
GHS Hazard: H302 Harmful if swallowedMandates strict prohibition of food/drink in the handling area.
GHS Hazard: H315 Causes skin irritationRequires chemical-resistant dermal barriers.
GHS Hazard: H319 Causes serious eye irritationMandates full-coverage ocular protection.
GHS Hazard: H335 May cause respiratory irritationNecessitates engineering controls (fume hood) for all handling.

Mechanistic Basis for PPE Selection

The selection of PPE is not arbitrary; it is a direct response to the molecular structure of the chemical and is governed by OSHA's Personal Protective Equipment Standard (29 CFR 1910.132) [1].

  • Dermal Protection (Nitrile Gloves): The Causality: The lipophilic isopropyl moiety combined with the acidic carboxylate group gives this molecule mixed polarity. Latex gloves are highly susceptible to degradation by organic acids, leading to rapid permeation. Nitrile rubber (Nitrile Butadiene Rubber) provides a superior barrier against polar organic compounds, preventing dermal absorption and subsequent irritation (H315).

  • Ocular Protection (Chemical Splash Goggles): The Causality: The acidic nature of the carboxylic acid group can cause severe ocular irritation (H319) upon contact with the aqueous environment of the eye. Standard safety glasses with side shields are insufficient against airborne dust or accidental solvent splashes during dissolution. Unvented or indirectly vented chemical splash goggles are required.

  • Respiratory & Engineering Controls (Fume Hood): The Causality: As a solid powder, aerosolization during weighing or transfer can lead to the inhalation of micro-particulates, triggering mucous membrane irritation (H335). All operations must be conducted within a certified chemical fume hood to capture airborne particulates before they reach the operator's breathing zone.

Operational Workflow: Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Follow this step-by-step methodology when handling 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid.

Step 1: Pre-Operation Verification

  • Action: Inspect PPE and engineering controls.

  • Self-Validation: Inflate your nitrile gloves manually and hold for 5 seconds to ensure no micro-punctures exist. Confirm the fume hood continuous flow monitor reads between 80–120 feet per minute (fpm) and the sash is positioned at or below the 18-inch mark.

Step 2: Material Transfer

  • Action: Move the sealed chemical container, a calibrated analytical balance, and an anti-static weighing boat into the fume hood.

  • Self-Validation: Ensure all equipment is placed at least 6 inches inside the hood face to prevent eddy currents from pulling powder out of the containment zone.

Step 3: Weighing and Dissolution

  • Action: Using a clean stainless-steel spatula, slowly transfer the powder to the weighing boat. If preparing a stock solution, transfer the powder directly into a pre-tared vial containing your reaction solvent (e.g., DMF or DCM) to minimize dust generation.

  • Self-Validation: Cap the vial immediately after transfer. Visually confirm complete dissolution before removing the sealed vial from the fume hood.

PPE_Workflow Start Hazard Assessment (OSHA 29 CFR 1910.132) PPE Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control Transfer to Fume Hood PPE->Hood Handling Chemical Handling Weighing & Dissolution Hood->Handling Spill Spill Detected? Handling->Spill Cleanup Emergency Protocol Neutralize & Absorb Spill->Cleanup Yes Waste Waste Segregation (EPA 40 CFR 262) Spill->Waste No Cleanup->Waste Disposal Incineration via Licensed Contractor Waste->Disposal

Figure 1: Operational workflow for handling and disposal of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid.

Emergency Response & Spill Protocol

In the event of a powder or solution spill, immediate and controlled action is required, adhering to the guidelines set forth in Prudent Practices in the Laboratory [3].

Step 1: Isolate and Assess

  • Action: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate area to allow airborne dust to settle.

Step 2: Neutralization (The Causality)

  • Action: Cover the spill with a weak base, such as solid Sodium Bicarbonate ( NaHCO3​ ).

  • Why Sodium Bicarbonate? 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is an organic acid. Using a strong base like Sodium Hydroxide ( NaOH ) to neutralize a spill can trigger a rapid exothermic reaction, potentially aerosolizing the compound. NaHCO3​ provides a controlled, endothermic neutralization, releasing CO2​ gas as a visual indicator of completion.

Step 3: Absorption and Cleanup

  • Action: Once bubbling ceases, moisten the powder slightly with water to prevent dust generation, sweep it up using a non-sparking tool, and place it into a designated hazardous waste container. Wash the spill area with soap and water.

Waste Management & Disposal Plan

Proper disposal is not just an environmental imperative; it is a strict legal requirement governed by EPA 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste) [2].

  • Waste Segregation: 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a non-halogenated organic compound. However, if it is used in a reaction involving halogenated solvents (e.g., Dichloromethane), the resulting mixture must be segregated into Halogenated Organic Waste . Do not mix with heavy metals or incompatible strong bases.

  • Containerization: Store waste in a clearly labeled, sealable high-density polyethylene (HDPE) container. Self-Validation: Ensure the container is kept closed at all times except when actively adding waste.

  • Labeling: The container must be explicitly labeled as "Hazardous Waste" along with the specific chemical constituents and the accumulation start date.

  • Disposal Route: Do not flush down the sink or dispose of in regular trash. The compound must be disposed of via high-temperature incineration at an EPA-permitted hazardous waste treatment, storage, and disposal facility (TSDF).

References

  • "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (PMC). URL: [Link]

  • "Hazardous Waste Generator Regulations Compendium Volume 16." Environmental Protection Agency (EPA). URL: [Link]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid
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Reactant of Route 2
5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid
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